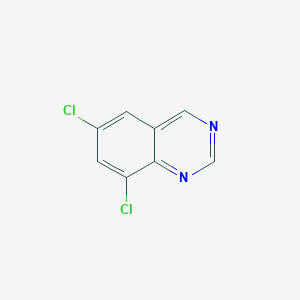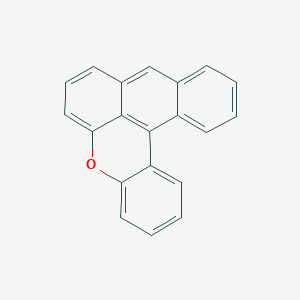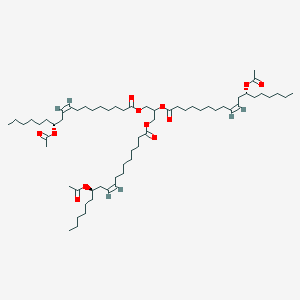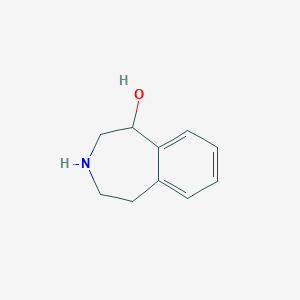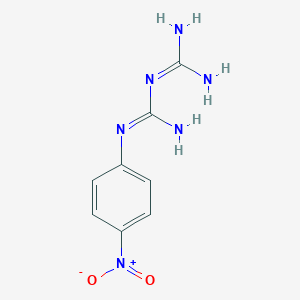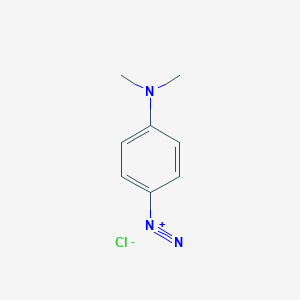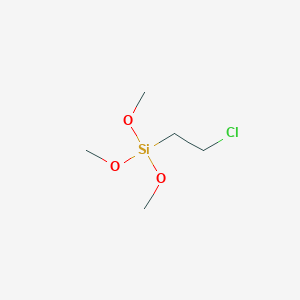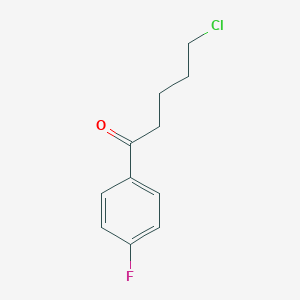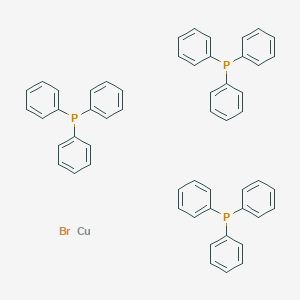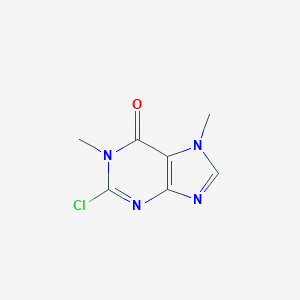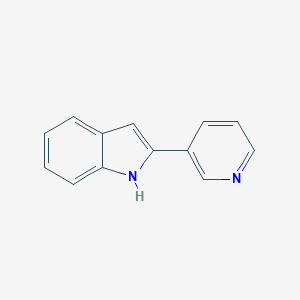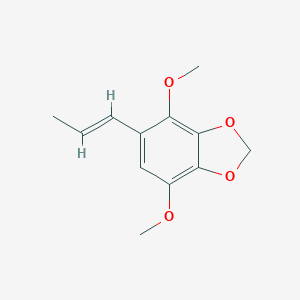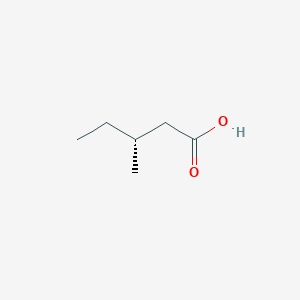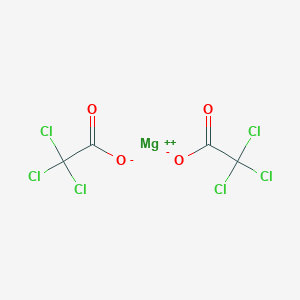
Magnesium trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium trichloroacetate (MgTCA) is a chemical compound that has gained significant attention in recent years due to its potential in various scientific research applications. MgTCA is a derivative of trichloroacetic acid, which is commonly used in organic chemistry as a reagent. MgTCA has been found to possess unique biochemical and physiological properties that make it a promising candidate for various laboratory experiments. In
Mécanisme D'action
The mechanism of action of Magnesium trichloroacetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Magnesium trichloroacetate has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Magnesium trichloroacetate has also been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Effets Biochimiques Et Physiologiques
Magnesium trichloroacetate has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a major antioxidant in cells, and to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation products. Magnesium trichloroacetate has also been found to decrease the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, Magnesium trichloroacetate has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Magnesium trichloroacetate has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in water and polar organic solvents, making it easy to use in various experimental setups. Magnesium trichloroacetate has been found to have low toxicity and to be well-tolerated in animal models. However, Magnesium trichloroacetate has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to determine its long-term safety and efficacy.
Orientations Futures
There are several future directions for Magnesium trichloroacetate research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Magnesium trichloroacetate has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Further research is needed to determine its potential in human clinical trials. Another potential application is in the development of new anti-inflammatory and antioxidant therapies. Magnesium trichloroacetate has been found to have anti-inflammatory and antioxidant properties, and further research is needed to determine its potential in the treatment of various inflammatory and oxidative stress-related diseases.
Méthodes De Synthèse
Magnesium trichloroacetate can be synthesized by reacting magnesium oxide or magnesium hydroxide with trichloroacetic acid in a solvent such as water or ethanol. The reaction produces a white crystalline solid that is soluble in water and polar organic solvents. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Magnesium trichloroacetate has been found to possess various scientific research applications. It has been used as a catalyst in organic chemistry reactions, as a chelating agent in metal ion extraction, and as a potential therapeutic agent in biomedical research. Magnesium trichloroacetate has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been found to have neuroprotective effects and potential in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
16094-02-3 |
|---|---|
Nom du produit |
Magnesium trichloroacetate |
Formule moléculaire |
C4Cl6MgO4 |
Poids moléculaire |
349.1 g/mol |
Nom IUPAC |
magnesium;2,2,2-trichloroacetate |
InChI |
InChI=1S/2C2HCl3O2.Mg/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
Clé InChI |
YMNRJYYHNXITFZ-UHFFFAOYSA-L |
SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Mg+2] |
SMILES canonique |
C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Mg+2] |
Autres numéros CAS |
16094-02-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



